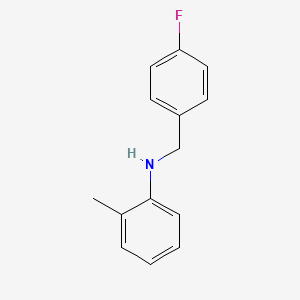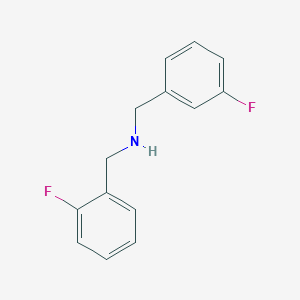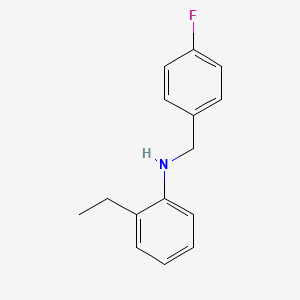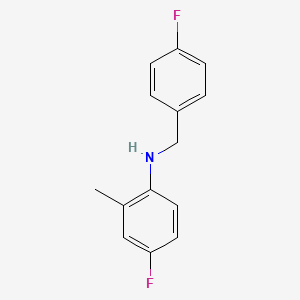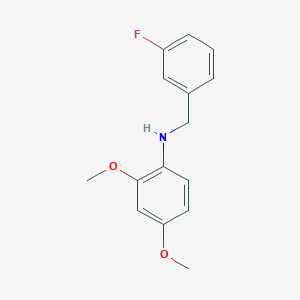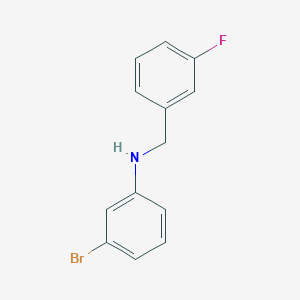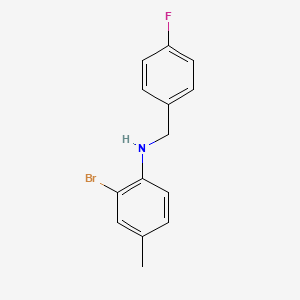
4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline
Descripción general
Descripción
4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline, also known as FFMA, is a chemical compound with various applications in scientific research. It is a member of the aniline family and is widely used in the field of medicinal chemistry due to its unique properties.
Aplicaciones Científicas De Investigación
4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate for various diseases. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. 4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins involved in disease pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline has also been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. In animal studies, 4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline has been shown to have a low toxicity profile and good bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline has several advantages for lab experiments, including its low toxicity profile, good bioavailability, and potential as a drug candidate for various diseases. However, its low yield and complex synthesis method can make it difficult to work with in large quantities.
Direcciones Futuras
There are several future directions for 4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline research, including:
1. Further studies on its mechanism of action and potential as a drug candidate for various diseases.
2. Development of more efficient synthesis methods to increase yield and reduce cost.
3. Studies on the pharmacokinetics and pharmacodynamics of 4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline in humans.
4. Development of analogs of 4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline with improved properties.
5. Studies on the potential use of 4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline in combination with other drugs for synergistic effects.
In conclusion, 4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline is a promising chemical compound with various applications in scientific research. Its unique properties make it a potential drug candidate for various diseases, and further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Propiedades
IUPAC Name |
4-fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N/c1-10-7-13(16)5-6-14(10)17-9-11-3-2-4-12(15)8-11/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEFUXUBZPGVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



